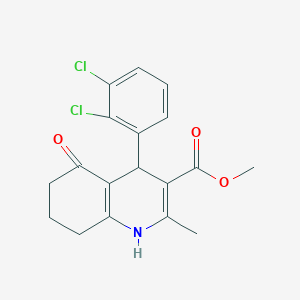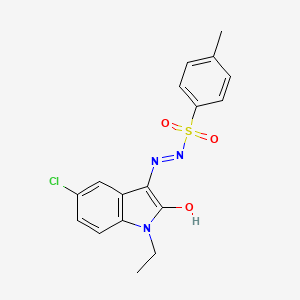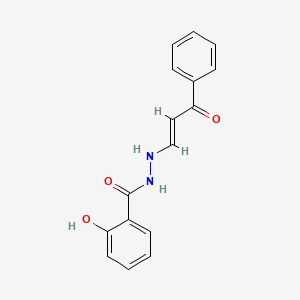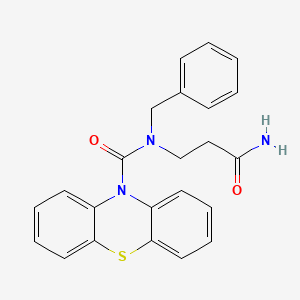![molecular formula C15H14ClFN2OS B5056710 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5056710.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide, also known as CFTR-inhibitor-172, is a chemical compound that has been widely studied for its potential therapeutic applications in cystic fibrosis (CF) and other genetic diseases.
Wirkmechanismus
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 inhibits the activity of CFTR by binding to a specific site on the protein known as the ATP-binding site. This prevents the protein from opening and closing properly, which reduces the transport of chloride ions across cell membranes. This can help alleviate the symptoms of CF, which are caused by the buildup of thick, sticky mucus in the lungs, pancreas, and other organs.
Biochemical and Physiological Effects
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 can inhibit the activity of CFTR in a dose-dependent manner, with higher concentrations leading to greater inhibition. In vivo studies have shown that 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 can reduce the severity of lung disease in animal models of CF, as well as improve intestinal function and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 has several advantages and limitations for lab experiments. One advantage is that it is a highly specific inhibitor of CFTR, which makes it a useful tool for studying the role of CFTR in various biological processes. Another advantage is that it has been extensively studied in vitro and in vivo, which provides a wealth of data on its biochemical and physiological effects. However, one limitation is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172. One direction is to further investigate its potential therapeutic applications in CF and other genetic diseases. Another direction is to explore its mechanism of action in more detail, including the interactions between 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 and other proteins involved in chloride transport. Additionally, future research could focus on developing more potent and selective inhibitors of CFTR that could be used as potential therapeutics for CF and other diseases.
Synthesemethoden
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 was first synthesized by researchers at Vertex Pharmaceuticals in 2005. The synthesis process involves several steps, including the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea to form the intermediate 2-chloro-6-fluorobenzylthiourea, which is then reacted with 3-pyridinecarboxaldehyde and acetic anhydride to obtain 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172. The compound is typically obtained as a white crystalline powder with a purity of greater than 98%.
Wissenschaftliche Forschungsanwendungen
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 has been extensively studied for its potential therapeutic applications in CF, a genetic disease that affects the respiratory, digestive, and reproductive systems. CF is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the transport of chloride ions across cell membranes. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 has been shown to inhibit the activity of CFTR, which can help alleviate the symptoms of CF.
Eigenschaften
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2OS/c16-13-4-1-5-14(17)12(13)9-21-10-15(20)19-8-11-3-2-6-18-7-11/h1-7H,8-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGGAHNQRIJPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCC(=O)NCC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5056631.png)
![1-{[methyl(nitro)amino]methyl}-5-nitro-1H-indole-2,3-dione](/img/structure/B5056636.png)


![4-butyl-6-chloro-7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5056667.png)


![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5056689.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5056695.png)



![4-{[(acetylamino)carbonyl]amino}tetrahydro-3-thienyl acetate](/img/structure/B5056735.png)
